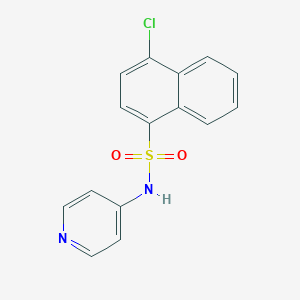

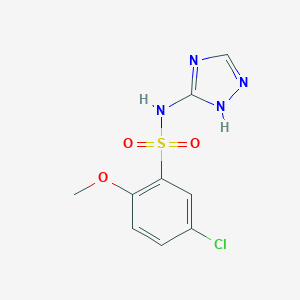

![molecular formula C15H14N2S2 B361012 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 314261-05-7](/img/structure/B361012.png)

4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The specific compound “4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine” belongs to this class of compounds.

Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine ring system of the title compound is essentially planar and almost perpendicular to the phenyl ring . More detailed structural analysis is not available in the retrieved resources.Chemical Reactions Analysis

While specific chemical reactions involving “4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine” are not detailed in the available resources, pyrimidine compounds in general have been known to undergo a variety of reactions .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain . The structure of the compound allows for the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is a novel target for antibacterial drugs .

Antifungal Applications

In addition to its antibacterial properties, this compound has shown promising results in antifungal applications. The derivatives of thieno[2,3-d]pyrimidine have been effective against various fungal strains, which is crucial given the rising resistance to existing antifungal medications .

Anticancer Research

Thieno[2,3-d]pyrimidine derivatives have been explored for their in-vitro cytotoxicity . They have demonstrated efficacy against cancerous cell lines such as Caco-2 cells, indicating potential use in cancer treatment research . The compounds selectively target cancerous cells at lower concentrations compared to normal cells, which is a desirable property in anticancer agents .

Drug Design and Synthesis

The compound serves as a pivotal intermediate in the design and synthesis of heterocyclic hybrids. These hybrids combine the moieties of thieno[2,3-d]pyrimidine and benzimidazole, leading to the development of new drugs with potential antibacterial properties .

Molecular Docking Studies

Molecular docking studies have been conducted to determine the affinity of thieno[2,3-d]pyrimidine derivatives to the TrmD binding site. This research is essential for understanding the molecular interactions and designing more effective TrmD inhibitors .

Resistance Mechanism Studies

The compound is used in studies aimed at understanding the mechanisms of resistance in bacteria. By examining how derivatives of thieno[2,3-d]pyrimidine interact with bacterial enzymes, researchers can gain insights into how to overcome bacterial resistance .

Biochemical Pathway Analysis

Research involving 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine also extends to biochemical pathway analysis. By studying its role in various biochemical pathways, scientists can identify new targets for drug development .

Anti-Inflammatory Research

Although not directly mentioned for the specific compound , related thieno[2,3-d]pyrimidine derivatives have been assessed for their anti-inflammatory effects. This suggests potential applications for 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine in anti-inflammatory research as well .

Mecanismo De Acción

Target of Action

4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a derivative of pyrimidine . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis . They are also known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidines are known to exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

It is known that pyrimidines can affect various biochemical pathways due to their wide range of pharmacological effects .

Result of Action

Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory effects .

Propiedades

IUPAC Name |

4-benzylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c1-10-11(2)19-15-13(10)14(16-9-17-15)18-8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAQTMXSZRJEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B360959.png)

![3-Chloro-5-(4-chlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B360987.png)

![2-[(4-Chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B360988.png)

![1-({[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B361007.png)

![7,7-Dimethyl-1-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B361008.png)

![5-Methyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-amine](/img/structure/B361013.png)

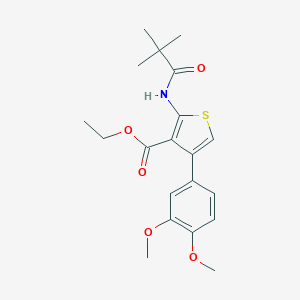

![Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate](/img/structure/B361014.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B361019.png)